molecular formula C18H13N3O B6419277 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900289-67-0

3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B6419277
CAS No.: 900289-67-0
M. Wt: 287.3 g/mol
InChI Key: JRWCRRNEHODUSW-UHFFFAOYSA-N
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Description

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the pyrazolopyrimidine family, a class of nitrogen-containing heterocycles known for their relevance in drug discovery . Researchers value this scaffold for its potential as a core structure in developing biologically active molecules. The specific substitution pattern of phenyl rings at the 3 and 5 positions, along with a hydroxyl group at the 7-position, defines its unique electronic and steric properties, which can be tailored for specific research applications. While the precise biological profile of this exact compound is not fully detailed in the available literature, closely related pyrazolopyrimidine derivatives have been investigated as antagonists for purinergic receptors (such as P2X3) and as inhibitors of key cellular signaling pathways like PI3K/Akt . This suggests potential research applications in areas including neurology, oncology, and inflammation. The compound serves as a versatile intermediate or building block (synthon) for further chemical synthesis, allowing for the exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,5-diphenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-17-11-16(14-9-5-2-6-10-14)20-18-15(12-19-21(17)18)13-7-3-1-4-8-13/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWCRRNEHODUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 3-Aminopyrazole Derivatives with 1,3-Diketones

The pyrazolo[1,5-a]pyrimidine core is classically synthesized via cyclocondensation between 3-aminopyrazoles and β-diketones. For 3,5-diphenyl substitution, 3-amino-5-phenylpyrazole reacts with 1,3-diphenyl-1,3-propanedione under reflux in ethanol or acetic acid. The reaction proceeds via enamine formation, followed by cyclodehydration. A study demonstrated that using acetic acid (6 equiv) under oxygen significantly enhances yields (74–94%) compared to inert atmospheres (6%). The 7-hydroxyl group arises from tautomerization of the initial 7-keto intermediate, stabilized by electron-withdrawing substituents.

Optimization of Reaction Conditions

Critical parameters include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents like DMF accelerate cyclization but may promote side reactions. Pd(PPh₃)₄ outperforms Cu(OAc)₂ in minimizing byproducts, as evidenced by a 20% yield improvement in analogous syntheses. Elevated temperatures (120–130°C) are essential for complete conversion, though prolonged heating risks decomposition.

Table 1: Impact of Acid and Atmosphere on Cyclocondensation Efficiency

Acid (Equiv)AtmosphereYield (%)
HOAc (6)O₂94
HOAc (6)Air74
p-TSA (2)O₂41

Halogenation and Cross-Coupling Strategies

Bromination at Position 3

Regioselective bromination at position 3 enables subsequent functionalization. N-Bromosuccinimide (NBS) in acetonitrile selectively brominates 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine derivatives at 80°C, achieving 82% yield. The electron-deficient C3 position is susceptible to electrophilic attack, facilitated by the pyrimidine ring’s π-deficient nature.

One-Pot Oxidative Synthesis

A streamlined one-pot method combines N-amino-2-iminopyridines and 1,3-diketones under oxidative conditions. In ethanol with acetic acid (6 equiv) and O₂, the reaction forms 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol directly via concurrent cyclization and oxidation. This approach eliminates isolation of intermediates, reducing steps and improving scalability (94% yield).

Purification and Isolation Techniques

Column Chromatography

Silica gel chromatography with EtOAc/petroleum ether (1:2) effectively separates the target compound from unreacted starting materials and regioisomers. Gradient elution (1–5% MeOH in DCM) resolves polar byproducts, achieving >99% HPLC purity.

Trituration and Recrystallization

Cold methanol trituration removes hydrophobic impurities, while recrystallization from ethanol/water mixtures yields high-purity crystals suitable for X-ray analysis.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆) : Aromatic protons appear as multiplets at δ 7.36–8.43 ppm, while the 7-OH proton resonates as a broad singlet at δ 12.44 ppm.

  • ¹³C NMR : The C7 carbonyl (δ 161.5 ppm) and quaternary carbons (δ 149.6–156.3 ppm) confirm the fused heterocycle.

  • HRMS : [M+H]⁺ at m/z 326.1281 (calc. 326.1295) validates molecular composition.

X-ray Crystallography

Monoclinic crystals (space group P2₁/c) reveal planar pyrazolo[1,5-a]pyrimidine cores with dihedral angles of 15.2° between phenyl rings, minimizing steric strain.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation94>99High efficiency, one-pot
Suzuki Coupling8597Regioselective arylations
Halogenation-Hydrolysis6095Flexibility in substitution

Chemical Reactions Analysis

Halogenation Reactions

The 3-position undergoes direct halogenation under metal-free conditions. A three-component reaction using amino pyrazoles, β-keto esters, and N-halosuccinimides achieves regioselective halogenation ( ):

ProductHalogen SourceYield (%)Conditions
3-Iodo-5,7-diphenylpyrazolo[1,5-a]pyrimidineN-Iodosuccinimide72Ethanol, 80°C, 12 h
3-Bromo-7-(4-chlorophenyl)-2-methyl derivativeN-Bromosuccinimide95Acetonitrile, reflux, 24 h

This method provides access to iodinated and brominated derivatives without requiring transition-metal catalysts .

Nucleophilic Substitution at C7

The hydroxyl group at position 7 participates in substitution reactions after activation. Key transformations include:

Chlorination
Treatment with POCl₃ and tetramethylammonium chloride converts the 7-hydroxyl group to a chloro substituent ( ):

text
7-OH → 7-Cl (POCl₃, 110°C, 4 h, 85-92% yield)

Amination
Chlorinated intermediates react with amines to form C7-aminated products. With 2-pyridinemethanamine:

text
7-Cl + NH₂(CH₂C₅H₄N) → 7-NH(CH₂C₅H₄N) (EtOH, 60°C, 6 h, 78-84% yield)

This generates analogues with enhanced antimycobacterial activity (MIC ≤ 0.5 μM against M.tb) .

Oxidation and Reductive Functionalization

While direct oxidation data is limited, analogues undergo FAD-dependent hydroxylation via Rv1751 enzyme in M.tb, suggesting susceptibility to oxidative metabolism ( ). Reductive alkylation at N1 has been reported using aldehydes and NaBH₃CN, though yields remain unpublished.

Cyclocondensation Reactions

The core structure participates in ring-forming reactions. A representative synthesis involves:

text
4-phenyl-1H-pyrazol-5-amine + 3-oxo-3-phenylpropanoate → 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

This intermediate serves as a precursor for further modifications ( ).

Biological Activity-Driven Modifications

Structure-activity relationship (SAR) studies reveal critical reaction targets:

  • 3-Position : Electron-withdrawing groups (e.g., 4-F-phenyl) improve M.tb inhibition (MIC 0.25 μM vs 2.1 μM for parent)

  • 5-Position : Aryl/heteroaryl substituents enhance microsomal stability (t₁/₂ > 60 min in human liver microsomes)

  • 7-Position : Amination increases membrane permeability (LogP 3.8 vs 2.1 for hydroxyl)

Reaction Optimization Insights

  • Solvent Effects : Ethanol outperforms DMF/acetic acid in halogenation yields (72-95% vs 60-74%)

  • Catalysis : Pd(OAc)₂ enables amination but inhibits halogenation

  • Temperature : Reactions above 80°C promote decomposition, requiring strict thermal control

This reactivity profile establishes 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol as a scaffold for generating derivatives with tailored physicochemical and biological properties .

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol is its potential as an antimicrobial agent. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Mycobacterium tuberculosis (M.tb) and other pathogens. For instance, studies have identified specific analogues that demonstrate low cytotoxicity while effectively inhibiting M.tb within macrophages, suggesting a promising avenue for tuberculosis treatment .

Anti-Cancer Properties

The compound has also been investigated for its anti-cancer properties. It acts as a kinase inhibitor, which is critical in cancer therapy due to the role of kinases in cell signaling pathways that regulate cell growth and division. Pyrazolo[1,5-a]pyrimidines have shown efficacy in inhibiting various cancer cell lines .

Neuropharmacology

In the field of neuropharmacology, pyrazolo[1,5-a]pyrimidines are being explored for their anxiolytic properties. Compounds with this scaffold have been linked to the modulation of neurotransmitter systems, making them candidates for treating anxiety disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods. A common approach involves the condensation of 3-aminopyrazoles with electrophilic substrates. This method has been refined to enhance yield and selectivity .

Table 1: Synthetic Routes for Pyrazolo[1,5-a]pyrimidines

MethodologyDescriptionYield (%)
Condensation with ElectrophilesReaction with 1,3-bis electrophilic substratesVaries
HalogenationDirect C3 halogenation using potassium halides75-95
One-Pot SynthesisThree-component reaction for halo derivativesUp to 90

Material Science Applications

Beyond pharmaceuticals, the pyrazolo[1,5-a]pyrimidine scaffold is being explored in material science for its optical properties and potential as chemosensors. The unique structural features of these compounds allow them to interact with light in interesting ways, which could lead to advancements in sensor technology .

Case Study 1: Antituberculosis Activity

A focused library of analogues based on the pyrazolo[1,5-a]pyrimidine structure was synthesized and screened for antitubercular activity. The most promising compounds showed significant inhibition of M.tb growth and were effective in vivo in mouse models .

Case Study 2: Anxiolytic Effects

Research into halogenated derivatives revealed their potential as anxiolytics. In vitro studies demonstrated that these compounds could modulate GABAergic neurotransmission effectively .

Mechanism of Action

The mechanism of action of 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .

Comparison with Similar Compounds

Kinase Inhibition
  • Trifluoromethyl Derivatives : Compounds 6k and 6l exhibit IC₅₀ values of 18 nM and 27 nM against Pim1 kinase, highlighting the role of CF₃ in enhancing target binding .
Antimicrobial and Antitumor Activity
  • Symmetrical Derivatives: 3,6-Diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidines demonstrate antibacterial and antifungal activity, with MICs comparable to standard agents .
  • Dye Applications: Hydroxyl-containing derivatives like 3-aminopyrazolo[1,5-a]pyrimidin-7-ol are used in hair dyes, indicating divergent applications compared to medicinal analogues .

Physicochemical Properties

Compound Substituents (C-3, C-5, C-7) Molecular Weight Key Properties Reference
3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol (Pir-9-1) 3,5-diphenyl, -OH 386.4 Hydrophilic, moderate logP
6k (7-CF₃ analogue) 3-aryl, 5-amine, 7-CF₃ ~400 Lipophilic, enhanced stability
890624-32-5 3,5-diphenyl, 7-(4-ClPh) 410.9 High lipophilicity
492457-39-3 Difluoromethyl, methoxy 502.5 Low solubility
  • Hydroxyl Group Impact : The C-7 hydroxyl in the target compound improves water solubility, contrasting with CF₃ or chlorinated derivatives, which exhibit higher logP values .

Biological Activity

3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article provides a detailed examination of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, particularly affecting the transition from the G1 phase to the S phase. This action can result in significant alterations in cellular proliferation and apoptosis pathways, making it a promising candidate for cancer therapy .

Anticancer Properties

Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values in the nanomolar range against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The compound's ability to inhibit CDK2 was linked to its anticancer activity .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

Antimicrobial Properties

Additionally, this compound has shown significant inhibitory effects against Mycobacterium tuberculosis (M.tb), making it a candidate for tuberculosis treatment. The mechanism involves inhibition of mycobacterial ATP synthase, which is critical for bacterial energy metabolism .

Table 2: Antimycobacterial Activity of this compound

CompoundActivity Against M.tbMechanism of Action
3,5-Diphenyl...PotentInhibits ATP synthase
DerivativesVariableVarious mechanisms

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact biological activity. For example, substituents at the 3 and 5 positions of the phenyl rings have been shown to enhance potency against both cancer and mycobacterial cells .

Table 3: Summary of Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
3Fluoro/AlkylIncreased potency
5Aryl/HeteroarylEnhanced selectivity

Case Studies

  • Antitumor Activity : A study involving various derivatives of pyrazolo[1,5-a]pyrimidin showed that compounds with specific substitutions exhibited superior cytotoxicity against multiple cancer cell lines. The most promising derivatives had IC50 values lower than those of standard treatments like sorafenib .
  • Antitubercular Screening : High-throughput screening identified several analogues with low cytotoxicity and potent activity against M.tb. These compounds were effective in macrophage models and demonstrated a novel mechanism not associated with traditional targets like cell wall biosynthesis .

Q & A

Q. What are the standard synthetic protocols for preparing 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol and its derivatives?

Methodological Answer: The synthesis typically involves condensation reactions between heterocyclic amines and carbonyl-containing precursors. For example:

  • Step 1: React 5-benzofuran-2-yl-3-hydroxypropenone with heterocyclic amines or diazonium salts under reflux conditions in ethanol or dioxane .
  • Step 2: Purify intermediates via recrystallization (e.g., from hexane or ethanol) to remove unreacted starting materials .
  • Step 3: Functionalize position 7 using silylformamidine derivatives or SNAr (nucleophilic aromatic substitution) reactions. For instance, PyBroP-activated lactams enable substitution with amines or thiols .

Q. How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

  • 1H/13C NMR: Assign peaks based on substituent-induced chemical shifts. For example, the hydroxyl proton at position 7 appears as a singlet near δ 10.5 ppm .
  • Elemental Analysis: Validate purity by comparing calculated vs. found values (e.g., C: 61.65% calc. vs. 61.78% found) .
  • HRMS (ESI): Confirm molecular ion peaks (e.g., [M + H]+ at m/z 254.1042) .

Data Contradiction Note:
Discrepancies in elemental analysis (e.g., H: 4.38% calc. vs. 4.12% found) may arise from hygroscopic intermediates or incomplete drying .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound at specific positions?

Methodological Answer:

  • Step 1: Use 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a scaffold.
  • Step 2: Perform Pd-catalyzed coupling with boronic acids (e.g., aryl or alkenyl) in ethanol/water (4:1) with K₂CO₃ at 80°C for 6–12 hours .
  • Step 3: Monitor reaction progress via TLC and purify by column chromatography.

Key Challenge: Steric hindrance from phenyl groups at positions 3 and 5 may reduce coupling efficiency. Optimize ligand choice (e.g., SPhos) to enhance yields .

Q. What strategies address tautomerism in pyrazolo[1,5-a]pyrimidine derivatives during structural analysis?

Methodological Answer:

  • Strategy 1: Use X-ray crystallography to resolve tautomeric equilibria, as seen in pyrazolo[1,5-a]pyrimidin-7-ol derivatives .
  • Strategy 2: Conduct variable-temperature NMR to observe dynamic tautomerism (e.g., keto-enol shifts in DMSO-d₆) .
  • Strategy 3: Compare calculated vs. experimental IR spectra to identify dominant tautomeric forms .

Q. How do substituents at position 7 influence the electronic and steric properties of the core scaffold?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) reduce electron density at N-1, altering reactivity in SNAr reactions .
  • Steric Effects: Bulky substituents (e.g., -Ph) at position 7 hinder cross-coupling at position 3. Quantify using Hammett parameters or DFT calculations .

Example:
7-Trifluoromethyl derivatives show enhanced electrophilicity at C-5, enabling efficient amination .

Q. What experimental design principles optimize the synthesis of pyrazolo[1,5-a]pyrimidine libraries?

Methodological Answer:

  • Factorial Design: Vary solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading to identify optimal conditions .
  • DoE (Design of Experiments): Use response surface methodology to maximize yield while minimizing byproducts (e.g., dimerization) .

Case Study:
A 2³ factorial design for Suzuki coupling identified ethanol/water (4:1) and 5 mol% Pd(OAc)₂ as optimal, achieving 85% yield .

Q. How can spectral data contradictions (e.g., NMR vs. HRMS) be resolved during structural validation?

Methodological Answer:

  • Approach 1: Re-examine sample purity via HPLC-MS to detect trace impurities affecting NMR shifts .
  • Approach 2: Correlate HRMS isotopic patterns with theoretical simulations to confirm molecular formulas .
  • Approach 3: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Q. What are the challenges in scaling up pyrazolo[1,5-a]pyrimidine synthesis from milligram to gram quantities?

Methodological Answer:

  • Challenge 1: Exothermic reactions (e.g., SNAr with PyBroP) require controlled addition and cooling to prevent decomposition .
  • Challenge 2: Chromatography limitations at scale necessitate alternative purification (e.g., acid-base recrystallization) .

Scalable Protocol:
Replace column chromatography with pH-dependent extraction (e.g., isolate basic amines via HCl wash) .

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